1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a 2-aminothiazole derivative with an appropriate aldehyde under reflux conditions in ethanol with a catalytic amount of piperidine.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Chemical Reactions Analysis
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their use in medicinal chemistry and drug design.
Sulfonyl-containing compounds: These compounds are studied for their enhanced binding affinity and stability in biological systems.
Properties
Molecular Formula |
C20H24N4O4S2 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S2/c25-18-13-15(19(26)22-20-21-9-12-29-20)14-24(18)16-5-7-17(8-6-16)30(27,28)23-10-3-1-2-4-11-23/h5-9,12,15H,1-4,10-11,13-14H2,(H,21,22,26) |
InChI Key |
IYJAFBWGRVYZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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